N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonyl group, a chloro-fluoro substituted phenyl ring, and an acetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluoro-5-{[(isopropylamino)sulfonyl]amino}carbonyl)phenyl]urea
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
Uniqueness
N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfonyl and acetamide groups, makes it a versatile compound for various applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H14ClFN2O3S |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[4-[(2-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-10(20)19(2)13-6-4-12(5-7-13)18-23(21,22)15-8-3-11(17)9-14(15)16/h3-9,18H,1-2H3 |
InChI Key |
NIYULTAEBYRMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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